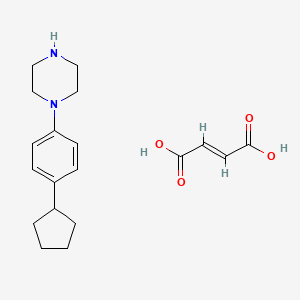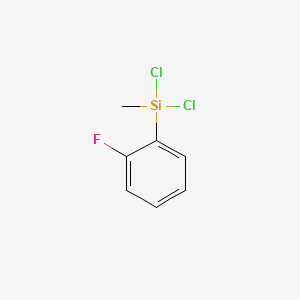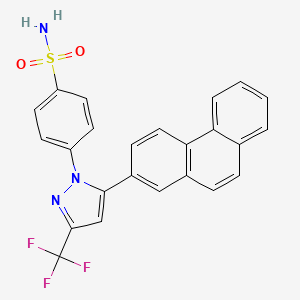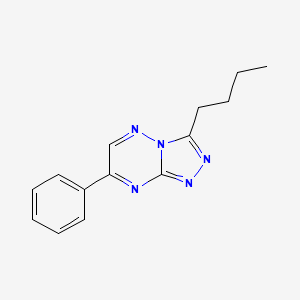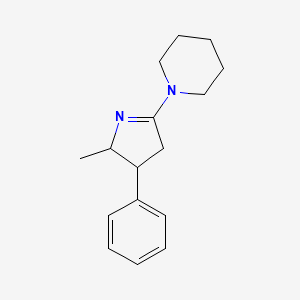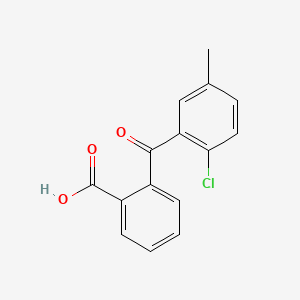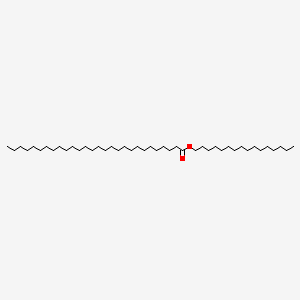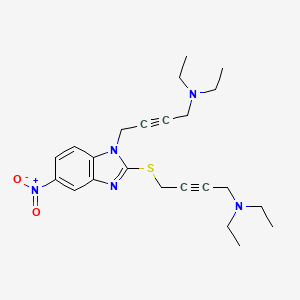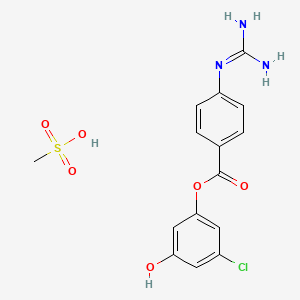
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) is a complex organic compound with the molecular formula C14H12ClN3O3. This compound is known for its unique chemical structure, which includes a benzoic acid moiety, an aminoiminomethyl group, and a 3-chloro-5-hydroxyphenyl ester. It is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the aminoiminomethyl group. The final step involves the esterification of the 3-chloro-5-hydroxyphenyl group with the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired product’s yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzoic acid derivatives
- Aminoiminomethyl-substituted compounds
- Chloro-hydroxyphenyl esters
Uniqueness
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
111910-28-2 |
|---|---|
分子式 |
C15H16ClN3O6S |
分子量 |
401.8 g/mol |
IUPAC名 |
(3-chloro-5-hydroxyphenyl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C14H12ClN3O3.CH4O3S/c15-9-5-11(19)7-12(6-9)21-13(20)8-1-3-10(4-2-8)18-14(16)17;1-5(2,3)4/h1-7,19H,(H4,16,17,18);1H3,(H,2,3,4) |
InChIキー |
AZLUQZFCMSSYLP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC(=CC(=C2)O)Cl)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


